4-Bromo-6-(4-ethoxybenzyl)pyrimidine
Overview
Description
4-Bromo-6-(4-ethoxybenzyl)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a bromo group at the 4-position and a 4-ethoxybenzyl group at the 6-position. Pyrimidine derivatives are known for their wide range of biological activities and are used in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to play a vital role in various biological procedures and in cancer pathogenesis . Due to their structural resemblance with the nucleotide base pair of DNA and RNA, they are recognized as valuable compounds in the treatment of cancer .
Mode of Action
It’s known that pyrimidine derivatives can participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
Pyrimidine derivatives are known to be involved in the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological and pharmacological activities, including anticancer activity .
Action Environment
The success of suzuki–miyaura (sm) cross-coupling reactions, in which pyrimidine derivatives can participate, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(4-ethoxybenzyl)pyrimidine typically involves the following steps:
Nucleophilic Substitution: The starting material, 4-bromo-6-chloropyrimidine, undergoes a nucleophilic substitution reaction with 4-ethoxybenzylamine in the presence of a base such as potassium carbonate. This reaction forms the desired this compound.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C) to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-(4-ethoxybenzyl)pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group at the 4-position can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids in solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of various substituted pyrimidine derivatives.
Oxidation: Formation of oxidized pyrimidine derivatives.
Reduction: Formation of reduced pyrimidine derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
4-Bromo-6-(4-ethoxybenzyl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anticancer, antiviral, and antimicrobial compounds.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Agrochemicals: The compound is explored for its potential use in the development of new pesticides and herbicides.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-(4-methoxybenzyl)pyrimidine: Similar structure but with a methoxy group instead of an ethoxy group.
4-Chloro-6-(4-ethoxybenzyl)pyrimidine: Similar structure but with a chloro group instead of a bromo group.
4-Bromo-6-(4-ethoxyphenyl)pyrimidine: Similar structure but with an ethoxyphenyl group instead of an ethoxybenzyl group.
Uniqueness
4-Bromo-6-(4-ethoxybenzyl)pyrimidine is unique due to the presence of both a bromo group and an ethoxybenzyl group, which can influence its reactivity and biological activity. The combination of these substituents can enhance its potential as a versatile building block in synthetic chemistry and its effectiveness in various applications.
Properties
IUPAC Name |
4-bromo-6-[(4-ethoxyphenyl)methyl]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O/c1-2-17-12-5-3-10(4-6-12)7-11-8-13(14)16-9-15-11/h3-6,8-9H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCHQPAVGPKWUPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC2=CC(=NC=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.